molecular formula C22H31NO2 B12398617 N-(1-adamantyl)-2-pentoxybenzamide

N-(1-adamantyl)-2-pentoxybenzamide

Cat. No.: B12398617
M. Wt: 341.5 g/mol
InChI Key: WLFXSWINOQOCKD-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-pentoxybenzamide is a compound that features an adamantane core, which is a highly stable and rigid structure. The adamantane moiety is known for its unique properties, including high lipophilicity and resistance to metabolic degradation. This compound is of interest in various fields due to its potential biological activities and applications in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-adamantyl)-2-pentoxybenzamide can be synthesized through a multi-step process. One common method involves the reaction of 1-adamantylamine with 2-pentoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-pentoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide compounds, and substituted benzamide derivatives .

Scientific Research Applications

N-(1-adamantyl)-2-pentoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-pentoxybenzamide involves its interaction with specific molecular targets. The adamantane core enhances the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with various enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of viral replication and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-2-pentoxybenzamide is unique due to its specific combination of the adamantane core and the pentoxybenzamide moiety. This structure provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-pentoxybenzamide

InChI

InChI=1S/C22H31NO2/c1-2-3-6-9-25-20-8-5-4-7-19(20)21(24)23-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,23,24)

InChI Key

WLFXSWINOQOCKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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